molecular formula C22H32Na2O7S B13435493 (3beta,7alpha)-7-Hydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt

(3beta,7alpha)-7-Hydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt

Cat. No.: B13435493
M. Wt: 486.5 g/mol
InChI Key: ATMUSPYTHMSPGQ-BHMVOUIKSA-L
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Description

(3beta,7alpha)-7-Hydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a modified form of cholic acid, featuring hydroxyl and sulfooxy groups, which enhance its solubility and functionality in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3beta,7alpha)-7-Hydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt typically involves the hydroxylation and sulfonation of cholic acid. The process begins with the selective hydroxylation at the 7-alpha position, followed by the introduction of a sulfooxy group at the 3-beta position. The reaction conditions often require the use of catalysts and specific pH levels to ensure the correct functional groups are added.

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or chemical catalysts to achieve the desired modifications efficiently. The process is scaled up from laboratory conditions, ensuring that the purity and yield of the product meet industrial standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the sulfooxy group back to a hydroxyl group.

    Substitution: The sulfooxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Formation of 7-keto-3-(sulfooxy)chol-5-en-24-oic acid.

    Reduction: Formation of 7-hydroxy-3-hydroxychol-5-en-24-oic acid.

    Substitution: Formation of various substituted chol-5-en-24-oic acid derivatives.

Scientific Research Applications

(3beta,7alpha)-7-Hydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of bile acids and their derivatives.

    Biology: Investigated for its role in the metabolism and transport of bile acids in the liver and intestines.

    Medicine: Explored for its potential therapeutic effects in treating liver diseases and disorders related to bile acid metabolism.

    Industry: Utilized in the formulation of pharmaceuticals and as a biochemical reagent in various assays.

Mechanism of Action

The compound exerts its effects primarily through interactions with bile acid receptors and transporters. It can modulate the activity of nuclear receptors such as the farnesoid X receptor (FXR), which plays a crucial role in regulating bile acid synthesis and transport. The sulfooxy group enhances its solubility, facilitating its transport and metabolism in biological systems.

Comparison with Similar Compounds

    Cholic Acid: The parent compound, lacking the hydroxyl and sulfooxy modifications.

    Chenodeoxycholic Acid: Another bile acid with different hydroxylation patterns.

    Ursodeoxycholic Acid: A bile acid used therapeutically for certain liver conditions.

Uniqueness: (3beta,7alpha)-7-Hydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt is unique due to its specific hydroxylation and sulfonation, which confer distinct solubility and functional properties compared to other bile acids

Properties

Molecular Formula

C22H32Na2O7S

Molecular Weight

486.5 g/mol

IUPAC Name

disodium;(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C22H34O7S.2Na/c1-12(2-9-21(24)25)15-5-7-19-17(15)6-8-18-16-4-3-14(29-30(26,27)28)10-13(16)11-20(23)22(18)19;;/h11-12,14-20,22-23H,2-10H2,1H3,(H,24,25)(H,26,27,28);;/q;2*+1/p-2/t12-,14+,15?,16+,17-,18?,19-,20-,22-;;/m1../s1

InChI Key

ATMUSPYTHMSPGQ-BHMVOUIKSA-L

Isomeric SMILES

C[C@H](CCC(=O)[O-])C1CC[C@@H]2[C@@H]1CCC3[C@H]2[C@@H](C=C4[C@@H]3CC[C@@H](C4)OS(=O)(=O)[O-])O.[Na+].[Na+]

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1CCC3C2C(C=C4C3CCC(C4)OS(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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